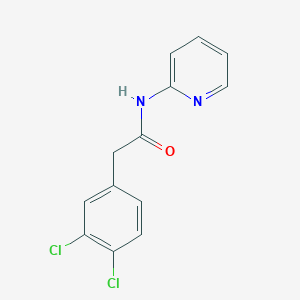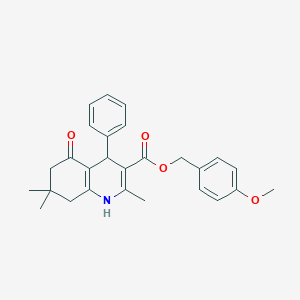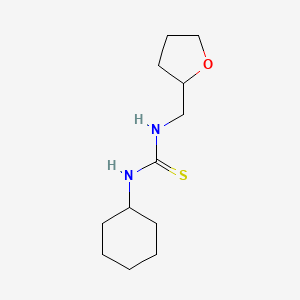
2-(3,4-dichlorophenyl)-N-2-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-N-2-pyridinylacetamide, commonly known as DPA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The exact mechanism of action of DPA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by DPA may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and fever. Additionally, DPA has been shown to have antitumor activity, making it a potential candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of DPA.
実験室実験の利点と制限
One of the advantages of using DPA in lab experiments is its wide range of biological activities. This makes it a potential candidate for the treatment of various diseases. Additionally, DPA is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DPA in lab experiments is its potential toxicity. Further studies are needed to fully understand the toxicological effects of DPA.
将来の方向性
There are several future directions for the study of DPA. One potential direction is the development of DPA-based drugs for the treatment of various diseases such as arthritis, fever, and pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DPA. Finally, the development of more efficient and cost-effective synthesis methods for DPA could lead to its wider use in research and drug development.
Conclusion:
In conclusion, DPA is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. However, further studies are needed to fully understand the biochemical and physiological effects of DPA. Additionally, the development of DPA-based drugs and more efficient synthesis methods could lead to its wider use in research and drug development.
合成法
The synthesis of DPA can be achieved through a multistep process. The first step involves the reaction of 3,4-dichloroaniline with ethyl 2-bromopyridine-3-carboxylate to form 2-(3,4-dichlorophenyl)-N-2-pyridinylacetamide. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then purified through various methods such as column chromatography or recrystallization.
科学的研究の応用
DPA has been extensively studied in the field of medicinal chemistry due to its wide range of biological activities. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various diseases such as arthritis, fever, and pain. Additionally, DPA has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-5-4-9(7-11(10)15)8-13(18)17-12-3-1-2-6-16-12/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDVZUCYRSADJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5194922.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide](/img/structure/B5194938.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5194955.png)


![1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5194975.png)
![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5194998.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5195000.png)
![3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5195005.png)
methanol](/img/structure/B5195011.png)
![cyclohexylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195018.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5195022.png)
